(S)-(-)-1,2-Epithiododecane
Overview
Description
(S)-(-)-1,2-Epithiododecane is an organic compound that belongs to the class of epoxides, characterized by the presence of a three-membered ring containing an oxygen atom. This compound is notable for its chiral nature, meaning it has non-superimposable mirror images, and the (S)-(-) enantiomer is one of these forms. Epoxides are known for their reactivity, making them valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-1,2-Epithiododecane typically involves the epoxidation of alkenes. One common method is the reaction of an alkene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the alkene, forming the epoxide ring.
Industrial Production Methods
Industrial production of this compound may involve the use of more scalable and cost-effective methods. One such method is the catalytic epoxidation of alkenes using transition metal catalysts, such as titanium or molybdenum complexes, in the presence of oxidizing agents like hydrogen peroxide. These methods offer higher yields and selectivity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-1,2-Epithiododecane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-), amines, and thiols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide ring.
Functionalized Epoxides: Produced through nucleophilic substitution reactions.
Scientific Research Applications
(S)-(-)-1,2-Epithiododecane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of polymers and as a reactive intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-(-)-1,2-Epithiododecane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive, making it susceptible to nucleophilic attack. This reactivity allows it to interact with various molecular targets, including enzymes and nucleophiles, leading to the formation of covalent bonds and subsequent biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
®-(+)-1,2-Epithiododecane: The enantiomer of (S)-(-)-1,2-Epithiododecane, with similar chemical properties but different biological activities.
1,2-Epoxyhexane: A smaller epoxide with similar reactivity but different physical properties.
1,2-Epoxybutane: Another epoxide with comparable reactivity but a shorter carbon chain.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in distinct interactions with biological molecules compared to its enantiomer or other epoxides. This chiral specificity can be crucial in applications such as drug development, where the biological activity of enantiomers can differ significantly.
Properties
IUPAC Name |
(2S)-2-decylthiirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24S/c1-2-3-4-5-6-7-8-9-10-12-11-13-12/h12H,2-11H2,1H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKMUVCLRNFYKO-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC[C@H]1CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583815 | |
Record name | (2S)-2-Decylthiirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
308103-61-9 | |
Record name | (2S)-2-Decylthiirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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